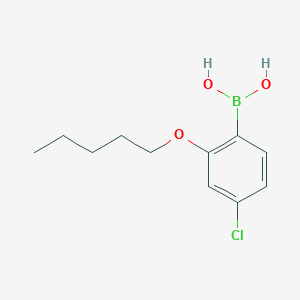

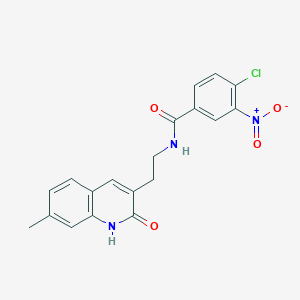

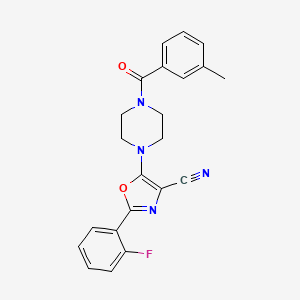

![molecular formula C7H12BN3O5S B2548780 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid CAS No. 2096338-10-0](/img/structure/B2548780.png)

2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 2096338-10-0 . It has a molecular weight of 261.07 . The IUPAC name for this compound is 2-[(methoxymethyl)(methylsulfonyl)amino]-5-pyrimidinylboronic acid .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .It is recommended to be stored in a freezer . The country of origin for this compound is CN .

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in various organic synthesis processes.

Crystallographic and Conformational Analyses

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques allow for detailed crystallographic and conformational analyses, which can be useful in various fields of research.

Density Functional Theory (DFT) Studies

The compound has been studied using density functional theory (DFT) to clarify certain physical and chemical properties . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems.

Molecular Electrostatic Potential Studies

DFT has been used to study the molecular electrostatic potential of this compound . Understanding the electrostatic potential can provide insights into the reactivity and interaction of the molecule with other compounds.

Frontier Molecular Orbitals Studies

The frontier molecular orbitals of this compound have also been studied using DFT . These orbitals are important in determining the molecule’s stability, reactivity, and the types of reactions it can undergo.

Suzuki-Miyaura Coupling

While not specifically mentioned for this compound, boronic acids are generally important intermediates in organic synthesis and are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is used to synthesize biaryls, an important class of compounds in medicinal chemistry.

Propiedades

IUPAC Name |

[2-[methoxymethyl(methylsulfonyl)amino]pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRQEIDSFOYTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N(COC)S(=O)(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

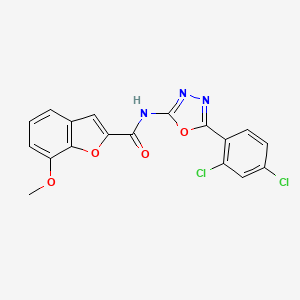

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)

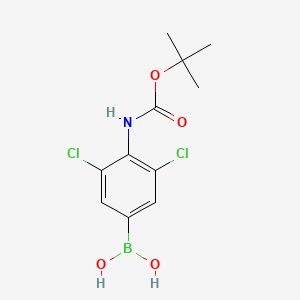

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)

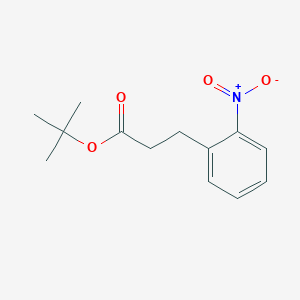

![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)

![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)